3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-8-7-12(19)18-14(16-8)13(9(2)17-18)10-5-3-4-6-11(10)15/h3-7,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBPMHIKCYWSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with 3-amino-2,5-dimethylpyrazole in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer properties. In a study assessing a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols, various derivatives were screened for their ability to inhibit the growth of human breast cancer cells (MDA-MB-231) using the MTT assay. Although none of the tested compounds showed significant growth inhibition compared to controls, the study highlighted the need for further exploration of triazole-linked glycohybrids derived from this scaffold for enhanced anticancer activity .
Key Findings:
- Cell Line Tested: MDA-MB-231 (human breast cancer).
- Methodology: MTT assay to measure cell viability.
- Outcome: Initial compounds did not exhibit significant anticancer activity; further exploration needed.
Anti-inflammatory Properties
The pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their anti-inflammatory effects. A notable compound in this category demonstrated selective inhibition of PI3Kδ (phosphoinositide 3-kinase delta), which is implicated in inflammatory processes. The compound exhibited an IC50 value of 18 nM, indicating potent activity against this target . This suggests that derivatives like 3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one could be developed as therapeutic agents for conditions characterized by excessive inflammation.
Key Findings:
- Target: PI3Kδ.
- IC50 Value: 18 nM.
- Implication: Potential development as an anti-inflammatory drug.
Antibacterial and Antibiofilm Activity
In addition to anticancer and anti-inflammatory applications, pyrazolo[1,5-a]pyrimidine derivatives have been studied for their antibacterial properties. A recent study synthesized various derivatives and assessed their efficacy against common bacterial strains including Staphylococcus aureus and Escherichia coli. The most active compounds exhibited minimal inhibitory concentrations (MICs) as low as 0.187 µg/mL, demonstrating strong antibacterial effects . Furthermore, these compounds were evaluated for their ability to disrupt biofilm formation, a critical factor in bacterial resistance.
Key Findings:
- Bacterial Strains Tested: Staphylococcus aureus and Escherichia coli.
- MIC Values: As low as 0.187 µg/mL.
- Biofilm Disruption: Significant potential observed.
Summary of Applications
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The 2-chlorophenyl group at C-3 in the target compound enhances antitubercular activity by interacting with mycobacterial enzymes involved in cell wall biosynthesis . 4-Chlorophenyl analogues (e.g., 3i) exhibit higher melting points (~163–164°C) due to increased crystallinity compared to non-halogenated derivatives . Bulky trifluoromethylphenyl groups (e.g., Compound 2) improve cytotoxicity but reduce solubility .
Synthetic Flexibility :
- Ultrasonic-assisted methods (KHSO4/H2O) yield high-purity derivatives with minimal environmental impact .
- Traditional reflux methods (e.g., acetic acid) are less efficient but suitable for electron-deficient substrates .
Pharmacological Profile vs. Analogues
- Antitubercular Activity : The target compound inhibits Mycobacterium tuberculosis via hydroxylation and N-methylation metabolism, producing active metabolites . In contrast, 3-(4-chlorophenyl) derivatives lack documented antitubercular efficacy, highlighting the importance of the 2-chloro positional isomer .
- Enzyme Targeting : The target compound’s methyl groups at C-2 and C-5 enhance binding to oxidoreductases (e.g., Rv1751 in Mtb), whereas bulkier substituents (e.g., butyl in Compound 2) may hinder enzyme access .
Physicochemical and Spectral Data
Biological Activity
3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group and a pyrazolo-pyrimidine core, which are critical for its biological activity.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit the growth of cancer cells. For instance, a library of synthesized compounds was screened against MDA-MB-231 (human breast cancer) cells, revealing varying degrees of cytotoxicity and growth inhibition (IC50 values ranging from 15.3 µM to higher concentrations) .
- Antitubercular Activity : High-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one as a potential lead compound against Mycobacterium tuberculosis. The mechanism was not related to traditional targets such as cell wall biosynthesis but involved unique pathways that warrant further investigation .
- Kinase Inhibition : Some studies suggest that certain analogs may act as inhibitors of specific kinases involved in cancer progression .
Anticancer Studies
A systematic investigation was conducted on the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives. The following table summarizes the findings from key studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4a | MDA-MB-231 | 15.3 | Growth inhibition |
| 4b | A549 | 20.0 | Apoptosis induction |
| 4c | HeLa | 25.0 | Cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% compared to control groups.
Antitubercular Activity
In a focused library study on pyrazolo[1,5-a]pyrimidines targeting M. tuberculosis, several compounds demonstrated promising activity:
Q & A
Q. Table 1: Representative Synthesis Conditions
| Precursor | Solvent | Reflux Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5-Amino-3-(2-chlorophenyl)pyrazole + acetylacetone | Pyridine | 5 | 70 | 221–223 |
| 3-(4-Chlorophenylazo)pyrazole + β-ketoester | Ethanol | 6 | 67 | 233–235 |
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks based on substituent effects. For example, the 2-chlorophenyl group shows deshielded aromatic protons (δ 7.4–7.6 ppm), while pyrimidine ring protons resonate at δ 6.2–6.8 ppm .
- Mass Spectrometry (MS): Molecular ion peaks ([M+H]+) align with calculated molecular weights (e.g., m/z 315 for C15H12ClN3O).
- IR Spectroscopy: Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and NH bending at 3300–3400 cm⁻¹ .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides bond lengths, angles, and torsional parameters. For example:
Q. Table 2: Crystallographic Parameters
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C-Cl Bond Length | 1.73 | 3-(2,4-Dichlorophenyl) derivative |
| Pyrimidine Ring Planarity | <5° | 7-(4-Chlorophenyl) analogue |
Advanced: How to address contradictions in reported spectroscopic data across studies?
Methodological Answer:
Contradictions often arise from solvent polarity, tautomerism, or impurities. Strategies include:
- Cross-Validation: Compare NMR data in deuterated DMSO vs. CDCl3 to assess solvent effects on chemical shifts .
- Isotopic Labeling: Use 15N-labeled precursors to resolve overlapping signals in crowded spectra .
- High-Resolution MS: Confirm molecular formulas to rule out adducts or degradation products .
Advanced: What computational methods predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking: Simulate binding to targets like kinases or benzodiazepine receptors using PyMOL or AutoDock. The trifluoromethyl group (in analogues) enhances hydrophobic interactions .
- QSAR Modeling: Correlate substituent electronegativity (e.g., Cl, CF3) with antitrypanosomal activity (R² > 0.85 in validated models) .
Q. Table 3: Substituent Effects on Biological Activity
| Substituent | Target Protein | IC50 (nM) | Source |
|---|---|---|---|
| 2-Chlorophenyl | KDR Kinase | 120 | |
| 4-Fluorophenyl | Benzodiazepine Receptor | 85 | |
| Trifluoromethyl | Antitrypanosomal Activity | 45 |
Advanced: How to design derivatives with enhanced metabolic stability?
Methodological Answer:
- Halogen Substitution: Introduce electron-withdrawing groups (e.g., Cl, F) at the 3-position to reduce CYP450-mediated oxidation .
- Methylation: Add methyl groups at the 2- or 5-position to sterically shield the pyrimidine ring from enzymatic degradation .
- Prodrug Strategies: Mask the 7-oxo group as a phosphate ester to improve aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
